M8891 has been synthesized as part of ongoing research into MetAP2 inhibitors, with its development spearheaded by pharmaceutical research teams. It falls under the classification of antiangiogenic agents and is currently undergoing clinical trials for its efficacy against various solid tumors . The compound's unique structure does not resemble that of existing natural product inhibitors, such as fumagillin, which are known for their irreversible binding properties .
The synthesis of M8891 was conducted in the Medicinal Chemistry department at Merck KGaA. The process involves multiple steps that optimize the compound's pharmacological properties while maintaining potent activity against MetAP2. Key techniques include:
The synthesis also involved rigorous testing for pharmacokinetic properties to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.
M8891 is characterized by a distinct molecular structure that allows it to interact selectively with MetAP2. The detailed structural formula includes various functional groups that enhance its binding affinity to the target enzyme.
The precise molecular structure can be visualized using computational chemistry tools or through X-ray crystallography data available from ongoing studies .
M8891 undergoes specific chemical reactions primarily involving its interaction with MetAP2. The mechanism of inhibition involves the following:
These reactions are critical for understanding how M8891 can modulate biological pathways associated with tumor growth and angiogenesis.
M8891 exerts its pharmacological effects primarily through the inhibition of MetAP2, which is essential for endothelial cell growth. By blocking this enzyme:
Pharmacodynamic studies have identified translation elongation factor 1-alpha-1 as a biomarker for monitoring target engagement during treatment with M8891 .
M8891 exhibits several notable physical and chemical properties:
These properties are critical for evaluating the therapeutic potential and safety profile of M8891.
M8891 holds promise as a therapeutic agent in oncology due to its unique mechanism of action. Its applications include:
The ongoing research aims to further elucidate its efficacy in combination therapies and establish its role in clinical oncology practices .
Methionine Aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme essential for cotranslational protein maturation. It catalyzes the hydrolytic removal of initiator N-terminal methionine residues from nascent polypeptides, a critical step determining protein stability, subcellular localization, and functional activity [2] [9]. This enzymatic activity impacts approximately 60-70% of the human proteome. MetAP2 utilizes a conserved dinuclear metal center (typically Mn²⁺ or Co²⁺) for catalysis and exhibits unique substrate specificity influenced by the penultimate amino acid residue [9].
Unlike its isoform MetAP1, MetAP2 is non-redundant in mammalian systems. Genetic knockout studies demonstrate embryonic lethality in mice due to defects in vascular development, underscoring its indispensable role in cellular homeostasis [2]. MetAP2’s function extends beyond methionine excision; it regulates the methionine salvage pathway and influences global protein synthesis rates. Inhibition disrupts post-translational modifications like myristoylation, crucial for membrane anchoring and signaling of oncoproteins such as Src and Ras [8] [9].
Table 1: Biochemical Profile of M8891
Property | Value | Assay System | Significance |
---|---|---|---|
MetAP2 IC₅₀ | 54 nM | Recombinant enzyme | High target affinity |
MetAP2 Kᵢ | 4.33 nM | Enzyme kinetics | Tight-binding inhibition |
MetAP1 IC₅₀ | >10 µM | Selectivity assay | >185-fold selectivity vs. MetAP1 |
Solubility | 90 mg/mL in DMSO | Pharmacokinetic studies | Suitable for in vivo formulations |
MetAP2 is a master regulator of pathological angiogenesis. CRISPR screens identify it as a determinant of endothelial cell sensitivity, with inhibition suppressing proliferation by inducing G0/G1 cell cycle arrest [2] [5]. Mechanistically, M8891 blocks human umbilical vein endothelial cell (HUVEC) proliferation at low nanomolar concentrations (IC₅₀ = 20 nM) by impairing protein synthesis and downregulating angiogenesis-associated proteins [4] [7].
In vivo, M8891 (20 mg/kg/day orally) significantly inhibits neovascularization in murine models. This antiangiogenic effect stems from disrupted endothelial tubule formation and reduced migration, critical steps for tumor vascularization [2] [4]. MetAP2 inhibition also destabilizes HIF-1α signaling in hypoxic tumor microenvironments, particularly in Von Hippel-Lindau (VHL)-deficient renal carcinomas [5].
Table 2: Cellular Efficacy of M8891
Cell Type | Response to M8891 | Key Molecular Effects |
---|---|---|
Primary Endothelial (HUVEC) | IC₅₀ = 20 nM (proliferation) | G0/G1 arrest, ↓ EF1α-1 processing |
p53-WT Tumor Cells | Cytostasis & apoptosis | p21 activation, caspase induction |
p53-Null Tumor Cells | Variable resistance | Dependency on MetAP1 compensation |
RCC PDX Models | Tumor stasis (monotherapy); Regression (combination) | Synergy with VEGFR-TKIs |
M8891 exerts dual antitumor mechanisms: antiangiogenic (endothelial-targeted) and direct antiproliferative (tumor cell-targeted). Its reversible binding mode differentiates it from irreversible fumagillin-derived inhibitors (e.g., TNP-470), mitigating neurotoxicity risks while maintaining potency [3] [8].
Biomarker-Driven Efficacy:
Combination Synergy:M8891 synergizes with VEGF receptor inhibitors (e.g., cabozantinib, axitinib) in patient-derived renal cell carcinoma xenografts (RCC PDX). Combined treatment induces:
Table 3: Predictive Biomarkers for M8891 Response
Biomarker | Sensitive Profile | Resistant Profile | Mechanistic Basis |
---|---|---|---|
p53 Status | Wild-type | Null/mutant | p53/p21-dependent cell cycle arrest |
VHL Status | Loss-of-function mutation | Wild-type | HIF-1α accumulation & angiogenic drive |
MetAP1/2 Expression | Mid/High | Low | Compensatory MetAP1 activity |
Tumor Met-EF1α-1 Levels | >2-fold increase post-dose | Minimal change | Proof of target engagement |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: